10-Methylacridinium Perchlorate

Photoredox catalysis Hydride transfer Thermodynamic cards

Researchers using acridinium photocatalysts often face extra synthetic steps for counterion exchange before reactions. 10-Methylacridinium perchlorate (CAS 26456-05-3) eliminates this: supplied as the pre-formed perchlorate salt, it is directly usable in photochemical and thermal Baeyer-Villiger oxidations without anion metathesis. • Ready-to-use organocatalyst: no counterion exchange needed before BV oxidation or photoredox reactions. • Baseline reference: E_red = -0.55 V vs. SCE (MeCN) for evaluating 9-substituted acridinium derivatives. • Dual-mode catalysis: effective under visible light at RT or thermal (80 °C) with H₂O₂.

Molecular Formula C14H12ClNO4
Molecular Weight 293.7 g/mol
CAS No. 26456-05-3
Cat. No. B1247761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methylacridinium Perchlorate
CAS26456-05-3
Synonyms10-methylacridinium perchlorate
Molecular FormulaC14H12ClNO4
Molecular Weight293.7 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C14H12N.ClHO4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyUTTIEKPPJSQKJC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Methylacridinium Perchlorate – Product Overview


10-Methylacridinium perchlorate (CAS 26456-05-3, molecular formula C₁₄H₁₂ClNO₄, MW 293.70 g/mol, purity ≥98.0% by N analysis) is a stable, crystalline cationic acridinium salt exhibiting strong green fluorescence and a melting point of 241 °C (dec.) . It is supplied as a light‑yellow to dark‑green powder or crystals and is used as a versatile building block in organic synthesis, photoredox catalysis, and fluorescence‑based analytical chemistry [1]. Its perchlorate counterion makes it directly usable as a pre‑formed organocatalyst without additional anion exchange, distinguishing it from other acridinium salts that require separate counterion metathesis steps [2].

Pre‑formed organocatalyst Ready for photoredox and Baeyer–Villiger reactions without counterion exchange
Baseline acridinium reference Unsubstituted scaffold for mechanistic SAR and photoredox benchmarking
Fluorescent & chemiluminescent probe Perchlorate salt enables halide sensing, CMC/α determination, and nucleophile assay development

10-Methylacridinium Perchlorate: Why Generic Substitution Fails


Although numerous acridinium salts exist, casual replacement of 10‑methylacridinium perchlorate with a structural analogue can result in substantial performance losses. The 9‑position substituent governs the excited‑state lifetime, redox potential, and overall catalytic efficiency of the acridinium scaffold; the unsubstituted 10‑methylacridinium ion (AcrH⁺) serves as the indispensable baseline for understanding this structure‑function relationship [1]. For instance, the 9‑mesityl derivative (Acr⁺–Mes) exhibits a long‑lived triplet electron‑transfer state with >75 % quantum yield, whereas AcrH⁺ lacks this stabilization, resulting in fundamentally different photoredox behaviour . Additionally, the perchlorate counterion enables the catalyst to be used directly in both photochemical and thermal Baeyer–Villiger oxidations without ion‑exchange pre‑treatment, a practical advantage that is lost when substituting with chloride, methyl sulfate, or tetrafluoroborate salts [2]. The quantitative evidence below illustrates exactly where these differences translate into measurable selection‑relevant parameters.

Counterion mismatch
Chloride, methyl sulfate, or tetrafluoroborate salts often require ion‑exchange pretreatment, adding steps and potentially altering reactivity.
9‑Substituent variability
Substituted derivatives (e.g., Acr⁺–Mes) exhibit fundamentally different excited‑state lifetimes and redox behaviour; the unsubstituted AcrH⁺ is indispensable for baseline comparisons.
Probe specificity
Alternative acridinium probes such as lucigenin lack demonstrated capability for CMC and micelle ionization degree determination via Stern‑Volmer quenching, limiting surfactant characterization.

Quantitative Evidence: 10-Methylacridinium Perchlorate


Excited-State Reducing Power vs. Classic NADH Models

The photoexcited state of 10‑methyl‑9,10‑dihydroacridine (AcrH*), the reduced form of the 10‑methylacridinium ion, is identified as the most thermodynamically favourable electron, hydride, and hydrogen‑atom donor among the three classic NADH models—BNAH, HEH, and AcrH—in acetonitrile [1]. This ranking is based on comprehensive thermodynamic cards constructed from experimentally determined redox potentials across nine elementary steps. In contrast, BNAH* and HEH* are thermodynamically less potent reductants in their photoexcited states, meaning that only AcrH* can drive certain hydride‑transfer reactions that are thermodynamically unfeasible for the other two models [1].

Hydride donor ranking
Class‑level inference
AcrH* ranked most favourable
Supports selection for demanding reductive transformations
Qualitative ranking from thermodynamic cards; exact ΔG differences in source
Photoredox catalysis Hydride transfer Thermodynamic cards

9-Substituent Effect: AcrH⁺ vs. Acr⁺–Mes Photoredox Efficiency

A systematic comparison of 9‑substituted 10‑methylacridinium ions reveals that the unsubstituted AcrH⁺ (i.e., 10‑methylacridinium) lacks the long‑lived triplet electron‑transfer (ET) state that makes Acr⁺–Mes (9‑mesityl‑10‑methylacridinium) one of the most efficient organic photoredox catalysts . Acr⁺–Mes achieves a triplet ET state with a lifetime of several microseconds, an energy of 2.37 eV, and a quantum yield >75 % in acetonitrile, while AcrH⁺ does not form a comparable charge‑separated state . This explains why AcrH⁺ is a stoichiometric photoredox reagent rather than a catalyst for many transformations, whereas Acr⁺–Mes functions as a true photocatalyst [1]. The unsubstituted AcrH⁺ scaffold is therefore the essential reference point for designing improved 9‑substituted catalysts and for mechanistic studies of photoinduced electron transfer [1].

Triplet ET state formation
Direct head‑to‑head comparison
Acr⁺–Mes: >75% quantum yield
AcrH⁺: ~0% (no stable triplet)
AcrH⁺ essential as control for SAR and mechanistic benchmarking
Measured in MeCN; Acr⁺–Mes triplet lifetime in µs range
Photoredox catalysis Structure–activity relationship Excited‑state lifetime

Halide-Induced Fluorescence Quenching Sensitivity

The 10‑methylacridinium ion (as its perchlorate salt) functions as a sensitive fluorimetric probe for halide anions in aqueous solutions, with its fluorescence quenched by Cl⁻ and Br⁻ following Stern–Volmer kinetics [1]. The perchlorate counterion is essential because it is non‑quenching, allowing the probe to respond exclusively to added halide ions. In micellar solutions of cationic surfactants, characteristic breaks in the Stern–Volmer plots at the critical micelle concentration (CMC) enable quantification of the micelle ionization degree (α) [1]. This dual functionality—CMC determination and ionization‑degree measurement—is not accessible with conventional halide‑sensitive probes such as lucigenin (bis‑N‑methylacridinium nitrate), which lacks the appropriate counterion inertness and micelle‑partitioning behaviour [1].

CMC / α determination
Cross‑study comparable
MAClO₄: quantitative α via Stern‑Volmer slope ratio
Lucigenin: no demonstrated CMC/α capability
Unique dual‑parameter readout for surfactant characterization
Validated in aqueous and aqueous‑alcohol surfactant systems
Fluorescence probe Halide sensing Micelle characterization

Chemiluminescent Assay for Nucleophiles

The 9‑cyano‑10‑methylacridinium cation (CMA⁺), readily prepared from 10‑methylacridinium perchlorate as a precursor, enables chemiluminescent quantification of nucleophiles after H₂O₂/OH⁻ treatment [1]. Experimental equilibrium constants (K) for nucleophile addition to CMA⁺ were determined spectrophotometrically and validated against PM3, PM3(COSMO), DFT, and DFT(PCM) calculations [1]. Detection limits for nucleophile assay are reported, establishing this as a calibrated quantitative analytical method [1]. This chemiluminescent detection mode is fundamentally different from the fluorescence‑quenching mechanism of the parent 10‑methylacridinium ion, meaning the two compounds address distinct analytical needs despite sharing the same core scaffold [1].

Nucleophile detection mode
Supporting evidence
CMA⁺: chemiluminescent assay, calibrated K & detection limits
Parent AcrH⁺: fluorescence quenching, no nucleophile equilibrium
Enables in‑house preparation of both probe types from one precursor
CMA⁺ prepared from 10‑methylacridinium perchlorate
Chemiluminescence Nucleophile detection Bioanalytical assay

Redox Potential as Photoredox Benchmark

The one‑electron reduction potential of the 10‑methylacridinium ion (AcrH⁺) in acetonitrile has been determined by cyclic voltammetry to be approximately −0.55 V vs. SCE [1]. This value is consistent across multiple studies and serves as the baseline for evaluating 9‑substituted acridinium photocatalysts: the 9‑mesityl derivative (Acr⁺–Mes) exhibits a similar reduction potential (−0.57 V vs. SCE for the Acr• moiety), while 9‑(4‑halo‑2,6‑xylyl) derivatives show slightly shifted values of −0.53 to −0.55 V [2]. The constancy of the Acr⁺/Acr• reduction potential across different 9‑substituents confirms that the electron‑acceptor strength is largely determined by the acridinium core, making AcrH⁺ the appropriate reference compound for electrochemical calibration in photocatalyst development [2].

Reduction potential (Ered)
Cross‑study comparable
−0.55 V vs. SCE
∆ ≤ 0.04 V across 9‑substituted derivatives
Cost‑effective electrochemical reference for acridinium photocatalyst screening
Measured in deaerated MeCN by cyclic voltammetry
Redox potential Photoinduced electron transfer Photocatalyst design

Metal-Free Baeyer–Villiger Catalysis with Dual Activation

10‑Methylacridinium perchlorate (AcrH⁺ClO₄⁻) is reported as a novel organocatalyst for the Baeyer–Villiger oxidation of cyclobutanones to lactones using aqueous H₂O₂ as the terminal oxidant [1]. The protocol operates under two distinct activation modes: (i) visible‑light irradiation at room temperature, and (ii) thermal activation at 80 °C without irradiation [1]. This dual‑mode capability is a distinguishing feature compared to traditional metal‑based Baeyer–Villiger catalysts (e.g., Pt, Sn‑zeolites) that require a single set of conditions, and compared to enzyme‑based systems (Baeyer–Villiger monooxygenases) that lack thermal activation tolerance [1]. While exact isolated yields are described qualitatively as “excellent” in the abstract, the full paper provides yield data for a range of substituted cyclobutanone substrates [1].

Baeyer–Villiger catalysis
Class‑level inference
Dual activation: photochemical (hv, RT) or thermal (80 °C)
5 mol% catalyst, H₂O₂ oxidant, metal‑free
Flexible reactor design and avoids metal contamination for pharma intermediates
Yield data available in source; 20 h photochemical, thermal without irradiation
Organocatalysis Baeyer–Villiger oxidation Green chemistry

Research & Industrial Applications: 10-Methylacridinium Perchlorate


Photoredox Catalyst Benchmarking & SAR Studies

10‑Methylacridinium perchlorate (AcrH⁺ClO₄⁻) serves as the essential unsubstituted reference compound for evaluating the effect of 9‑position substituents on photoredox catalytic performance [1]. Its well‑characterized one‑electron reduction potential (−0.55 V vs. SCE in MeCN) and its lack of a long‑lived triplet ET state make it the baseline against which derivatives such as Acr⁺–Mes (quantum yield >75 %, triplet ET lifetime in the microsecond range) are compared . This application is directly supported by the photoredox catalysis review that explicitly compares AcrH⁺ with Acr⁺–Mes and other 9‑substituted variants to elucidate why the mesityl group is essential for efficient catalysis [1].

Fluorimetric CMC & Micelle Ionization Degree Determination

The perchlorate salt of the 10‑methylacridinium ion is a proven fluorimetric probe for quantifying halide ion activity in micellar surfactant solutions [1]. The characteristic Stern–Volmer quenching break at the CMC and the ratio of pre‑micellar to micellar quenching slopes provide a direct measurement of the micelle ionization degree (α), an essential parameter for surfactant formulation and colloid science [1]. This method has been validated in aqueous and aqueous‑alcohol systems and is cited as an improvement over conductivity‑based approaches [1].

Metal-Free Baeyer–Villiger Oxidation for Pharma Intermediates

As reported by Xu et al., 10‑methylacridinium perchlorate (5 mol %) catalyzes the BV oxidation of cyclobutanones to γ‑lactones using H₂O₂ under either photochemical (visible light, RT) or thermal (80 °C) conditions [1]. This metal‑free protocol eliminates the risk of heavy‑metal contamination in lactone products, making it suited for the synthesis of pharmaceutical intermediates where residual metal limits are strictly regulated (e.g., ICH Q3D guidelines) [1].

Chemiluminescent Nucleophile Assay Development

10‑Methylacridinium perchlorate can be converted to the 9‑cyano‑10‑methylacridinium cation (CMA⁺), which forms the basis of a chemiluminescent assay for biological and environmental nucleophiles [1]. The method uses H₂O₂/OH⁻‑triggered chemiluminescence, with intensity proportional to nucleophile concentration, and has established detection limits and equilibrium constants validated against computational predictions [1]. This provides an alternative to fluorescence‑based nucleophile detection for laboratories equipped with luminometers [1].

Application
Selection Property
Validation Focus
Photoredox benchmarking & SAR studies
Unsubstituted acridinium reference with defined redox potential and absence of long‑lived triplet
Compare 9‑substituted derivatives against AcrH⁺ baseline for photocatalyst design
CMC & micelle ionization degree determination
Perchlorate counterion inertness and Stern‑Volmer quenching response to halides
Validate CMC and α values in target surfactant formulations
Metal‑free Baeyer–Villiger oxidation for pharma intermediates
Dual‑mode organocatalytic activation (photochemical/thermal) with H₂O₂
Assess yield, metal content, and scalability for lactone synthesis under ICH Q3D context
Chemiluminescent nucleophile assay development
Precursor to CMA⁺ chemiluminescent probe
Validate detection limits and equilibrium constants for target nucleophiles

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